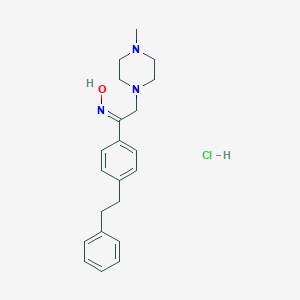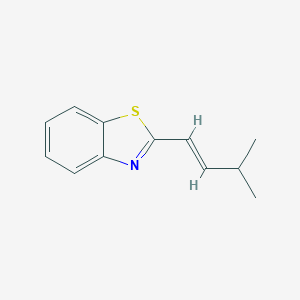
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime, also known as MPPEO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis through the activation of caspase pathways. 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime also modulates the levels of neurotransmitters, such as dopamine and serotonin, by inhibiting their reuptake and increasing their release. Additionally, 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.
Effets Biochimiques Et Physiologiques
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, modulation of neurotransmitter levels, reduction of oxidative stress and inflammation, and improvement of cognitive function. 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime for lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing adverse effects. Additionally, 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been shown to have a high affinity for its target receptors, making it a potent therapeutic agent. However, one limitation of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could investigate the potential of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction for research could be the development of novel drug delivery systems to improve the bioavailability of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime. Finally, more studies could investigate the safety and efficacy of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime in clinical trials, with the aim of developing it as a therapeutic agent for human use.
Conclusion:
In conclusion, 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime is a chemical compound that has shown promising potential as a therapeutic agent in various fields of medicine. Its low toxicity profile, high affinity for target receptors, and multiple mechanisms of action make it a promising candidate for further research. Future studies could investigate its potential as a treatment for other diseases, the development of novel drug delivery systems, and the safety and efficacy of 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime in clinical trials.
Méthodes De Synthèse
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime can be synthesized through a multi-step process involving the reaction of 4-(2-phenylethyl)phenol with oxalyl chloride, followed by reaction with 4-methylpiperazine and hydroxylamine hydrochloride. The final product is purified through recrystallization using ethanol.
Applications De Recherche Scientifique
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has also been investigated for its neuroprotective effects, with studies indicating its potential to prevent neuronal damage and improve cognitive function. Additionally, 2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime has been explored as a potential treatment for psychiatric disorders, such as depression and anxiety, due to its ability to modulate neurotransmitter levels.
Propriétés
Numéro CAS |
122378-96-5 |
|---|---|
Nom du produit |
2-(4-Methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime |
Formule moléculaire |
C21H28ClN3O |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
(NZ)-N-[2-(4-methylpiperazin-1-yl)-1-[4-(2-phenylethyl)phenyl]ethylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c1-23-13-15-24(16-14-23)17-21(22-25)20-11-9-19(10-12-20)8-7-18-5-3-2-4-6-18;/h2-6,9-12,25H,7-8,13-17H2,1H3;1H/b22-21+; |
Clé InChI |
GHQULUHUJBVDNH-QUABFQRHSA-N |
SMILES isomérique |
CN1CCN(CC1)C/C(=N\O)/C2=CC=C(C=C2)CCC3=CC=CC=C3.Cl |
SMILES |
CN1CCN(CC1)CC(=NO)C2=CC=C(C=C2)CCC3=CC=CC=C3.Cl |
SMILES canonique |
CN1CCN(CC1)CC(=NO)C2=CC=C(C=C2)CCC3=CC=CC=C3.Cl |
Synonymes |
2-(4-methylpiperazin-1-yl)-1-4-(2-phenylethyl)phenylethanone oxime MCI 727 MCI-727 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)






